
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C5H8Cl2O3. It is also known by its IUPAC name, 2-hydroxyethyl 2,2-dichloropropanoate . This compound consists of 8 hydrogen atoms, 5 carbon atoms, 3 oxygen atoms, and 2 chlorine atoms . It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with ethylene glycol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the ester can be formed.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted derivatives . This reactivity makes it useful in modifying biological molecules and synthesizing complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-hydroxyethyl ester: This compound lacks the chlorine atoms present in propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester, making it less reactive in nucleophilic substitution reactions.
2-Propenoic acid, 2-hydroxyethyl ester:
Propanoic acid, 2-hydroxy-, ethyl ester:
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This feature imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
90139-63-2 |
|---|---|
Formule moléculaire |
C5H8Cl2O3 |
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
2-hydroxyethyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C5H8Cl2O3/c1-5(6,7)4(9)10-3-2-8/h8H,2-3H2,1H3 |
Clé InChI |
YGFNQSRYXGZCGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCO)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
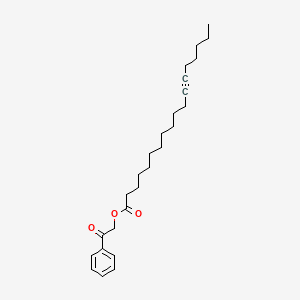
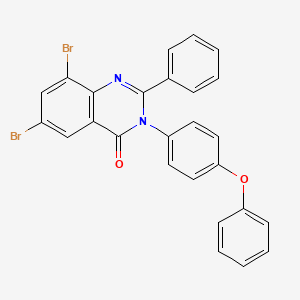
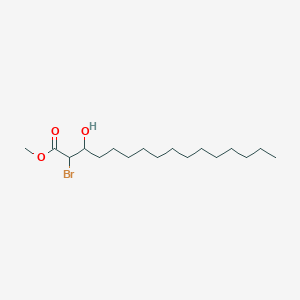
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
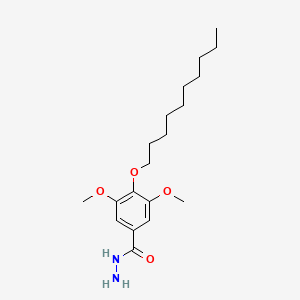
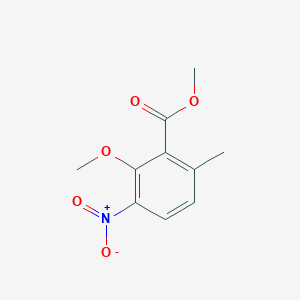
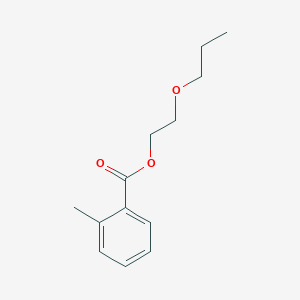
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
